molecular formula C20H32N8O7 B10847965 cyclo-[-Arg-Gly-Asp-Amp23-]

cyclo-[-Arg-Gly-Asp-Amp23-]

Cat. No.: B10847965
M. Wt: 496.5 g/mol
InChI Key: BGIHRGIMRVRYKO-CYDGBPFRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclo-[-Arg-Gly-Asp-Amp23-] is a cyclic peptide containing the Arg-Gly-Asp (RGD) tripeptide sequence, a motif widely recognized for its role in integrin-mediated cell adhesion and signaling . This compound, isolated from Gloydius brevicaudus snake venom (GBV), was identified as a disintegrin (GBV-IV4) with potent antiplatelet activity. Its RGD sequence enables competitive inhibition of integrin receptors, blocking ADP- and thrombin-induced platelet aggregation with IC50 values of 0.339 μg/mL and 0.577 μg/mL, respectively . Cyclic RGD-containing peptides are of significant therapeutic interest due to their stability and targeted binding capabilities.

Properties

Molecular Formula

C20H32N8O7

Molecular Weight

496.5 g/mol

IUPAC Name

2-[(1S,4S,10S,13S)-10-[3-(diaminomethylideneamino)propyl]-3,6,9,12-tetraoxo-14-propanoyl-2,5,8,11,14-pentazabicyclo[11.2.1]hexadecan-4-yl]acetic acid

InChI

InChI=1S/C20H32N8O7/c1-2-15(30)28-9-10-6-13(28)19(35)27-11(4-3-5-23-20(21)22)17(33)24-8-14(29)26-12(7-16(31)32)18(34)25-10/h10-13H,2-9H2,1H3,(H,24,33)(H,25,34)(H,26,29)(H,27,35)(H,31,32)(H4,21,22,23)/t10-,11-,12-,13-/m0/s1

InChI Key

BGIHRGIMRVRYKO-CYDGBPFRSA-N

Isomeric SMILES

CCC(=O)N1C[C@@H]2C[C@H]1C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N2)CC(=O)O)CCCN=C(N)N

Canonical SMILES

CCC(=O)N1CC2CC1C(=O)NC(C(=O)NCC(=O)NC(C(=O)N2)CC(=O)O)CCCN=C(N)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Cyclo-[-Arg-Gly-Asp-Amp23-] shares the RGD motif with other cyclic peptides but differs in chain length, cyclization pattern, and additional residues (e.g., "Amp23," likely a modified amino acid or linker). Key structural comparisons include:

Table 1: Structural Comparison of Cyclic Peptides
Compound Amino Acid Sequence Molecular Weight (Da) Source
Cyclo-[-Arg-Gly-Asp-Amp23-] Arg-Gly-Asp-Amp23 ~7,440 Snake venom (GBV-IV4)
Cyclo[Arg-Gly-Asp-d-Phe-Val] Arg-Gly-Asp-d-Phe-Val 574.64 Synthetic/Isolated
Cyclo(L-Pro-L-Pro) Pro-Pro 212.24 Lizard chemical signal
Cyclo(Pro-Trp) Pro-Trp 288.34 Fungal metabolites
Cyclo(4-OH-Pro-Leu) 4-Hydroxy-Pro-Leu 242.27 Chryseobacterium spp.

Key Observations :

  • The RGD sequence is critical for integrin binding in cyclo-[-Arg-Gly-Asp-Amp23-] and cyclo[Arg-Gly-Asp-d-Phe-Val], but the latter’s smaller size (574.64 Da vs. 7,440 Da) suggests differences in bioavailability and target specificity.
  • Cyclo(L-Pro-L-Pro) and cyclo(Pro-Trp) lack the RGD motif but demonstrate how cyclization and residue choice influence bioactivity (e.g., chemosensory signaling in lizards vs. biosynthetic precursor roles in fungi ).
Table 2: Activity Profiles of Cyclic Peptides
Compound Biological Activity IC50/Effective Concentration Reference
Cyclo-[-Arg-Gly-Asp-Amp23-] Antiplatelet aggregation 0.339 μg/mL (ADP), 0.577 μg/mL (thrombin)
Cyclo[Arg-Gly-Asp-d-Phe-Val] Not reported N/A
Cyclo(4-OH-Pro-Leu) Algicidal activity Stronger than cyclo(Pro-Gly/Pro-Val)
Cyclo(L-Ala-Gly) Aflatoxin inhibition IC50 = 5 mM
Cyclo(L-Leu-L-Pro) Chemosensory modulation Behavioral response in lizards

Key Findings :

  • Anti-integrin Activity : Cyclo-[-Arg-Gly-Asp-Amp23-]’s antiplatelet effects are comparable to synthetic RGD peptides like cyclo[Arg-Gly-Asp-d-Phe-Val], though the latter’s activity data remain unreported .
  • Structural-Activity Relationships: The hydroxyl group in cyclo(4-OH-Pro-Leu) enhances algicidal activity compared to cyclo(Pro-Leu), highlighting the impact of post-translational modifications . Stereochemistry matters: Cyclo(L-Ala-Gly) inhibits aflatoxin production at 5 mM, while its D-form is inactive . Minor structural differences (e.g., cyclo(L-Pro-L-Pro) vs. cyclo(L-Leu-L-Pro)) drastically alter bioactivity, as seen in lizard chemosensory responses .

Mechanistic Insights

  • RGD-Mediated Integrin Binding: Cyclo-[-Arg-Gly-Asp-Amp23-] disrupts integrin αIIbβ3 on platelets, preventing fibrinogen binding and aggregation .
  • Non-RGD Cyclic Peptides: Cyclo(Pro-Trp) acts as a biosynthetic precursor in fungal notoamide production, undergoing oxidative and Diels-Alder reactions . Cyclo(L-Pro-L-Pro) modulates lizard social behavior, suggesting roles in vertebrate chemical signaling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.